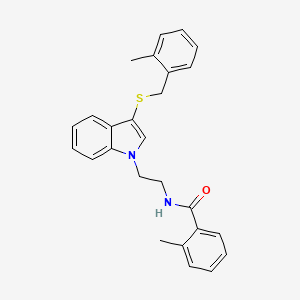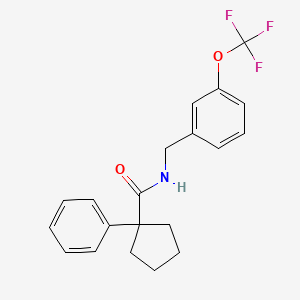
(Phenylcyclopentyl)-N-((3-(trifluoromethoxy)phenyl)methyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re interested in contains several functional groups. The phenylcyclopentyl part refers to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a cyclopentyl group (a ring of 5 carbon atoms). The N-((3-(trifluoromethoxy)phenyl)methyl)formamide part refers to a formamide group (a functional group derived from formic acid) attached to a phenyl group that has a trifluoromethoxy group (an oxygen atom bonded to a carbon atom that is in turn bonded to three fluorine atoms) at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The phenyl rings could participate in π-π stacking interactions, and the trifluoromethoxy group could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s polarity and potentially its boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study conducted by El‐serwy et al. (2016) involves the synthesis of novel quinazolin derivatives starting from different acid chlorides and anthranilic acid to produce benzoxazinones, which were further reacted with nitrogen nucleophiles such as hydrazine hydrate and formamide. This research aimed at evaluating the cytotoxic activity of these compounds against various human carcinoma cell lines. The results highlighted that compounds containing N-phenyl aniline showed significant inhibition for all tested cell lines, demonstrating the potential of formamide derivatives in cancer therapy research (El‐serwy et al., 2016).
Catalytic Applications
Li et al. (2018) explored the use of cupric subcarbonate for the reductive functionalization of CO2 to produce formamides and methylamines, utilizing phenylsilane as a reductant. This study showcases the potential of using formamide derivatives in catalysis, providing a pathway for N-formylation and N-methylation by choosing specific ligands, which could be significant for developing environmentally friendly chemical processes (Li et al., 2018).
Material Science
In the field of material science, Hamciuc et al. (2001) synthesized new thermostable fluorinated heterocyclic polyamides by polycondensation of aromatic diamines with a diacid chloride containing imide rings and hexafluoroisopropylidene groups. These polymers, soluble in polar amidic solvents like N-methylpyrrolidinone (NMP) and dimethylformamide (DMF), can be cast into flexible films, indicating the relevance of formamide derivatives in developing high-performance materials with excellent thermal stability and mechanical properties (Hamciuc et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)26-17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVXPIFUDMHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2873893.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)
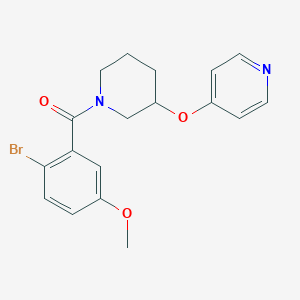

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)
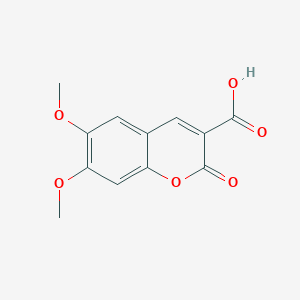
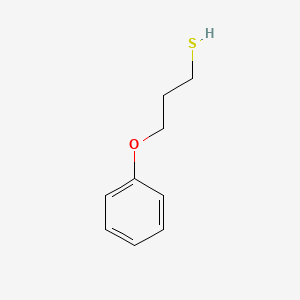

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)

